molecular formula C4H8N2O B8233692 (S)-Azetidine-2-carboxamide

(S)-Azetidine-2-carboxamide

Cat. No.: B8233692
M. Wt: 100.12 g/mol
InChI Key: KKCWBKUOPJMUQV-VKHMYHEASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Azetidine-2-carboxamide, can be achieved through several methods. One common approach involves the enantioselective preparation from azetidine-2-carboxylic acid. This method typically employs chiral catalysts or auxiliaries to ensure the desired stereochemistry . Another method involves the reaction of succinic acid with sodium nitrite or nitrated isopropylamine in a suitable solvent, followed by distillation to obtain the target product .

Industrial Production Methods: Industrial production of this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (S)-Azetidine-2-carboxamide, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while substitution reactions can produce various substituted azetidines .

Mechanism of Action

The mechanism of action of (S)-Azetidine-2-carboxamide, involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate biological processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(S)-Azetidine-2-carboxamide, can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound, lies in its specific stereochemistry and the presence of the carboxamide functional group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(2S)-azetidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-4(7)3-1-2-6-3/h3,6H,1-2H2,(H2,5,7)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCWBKUOPJMUQV-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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